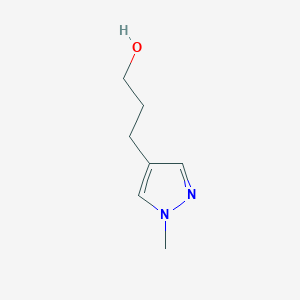
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Descripción general
Descripción
“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic compound with the empirical formula C7H12N2O . It has a molecular weight of 140.18 . The compound is in liquid form .
Molecular Structure Analysis
The SMILES string of “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is CN1N=CC(CCCO)=C1 . The InChI is 1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a liquid . It has a molecular weight of 140.18 . The compound’s CAS Number is 192661-38-4 .Aplicaciones Científicas De Investigación
-
Crystallography and Structural Analysis
- Researchers have studied the crystal structure of a compound similar to “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol”, specifically (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone .
- The study involved determining the crystallographic data and atomic coordinates of the compound .
- The results showed the molecular structure of the compound, including its atomic coordinates and displacement parameters .
-
Medicinal Chemistry
- Pyrazoles, which include “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol”, have potential applications in the agrochemical and medicinal chemistry industries .
- They can be used as pesticides, anti-inflammatory medications, and antitumor drugs .
- The study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
- The synthesized isomeric pyrazole was obtained in yields ranging from 4–24% .
-
Anticancer Research
- A study investigated the in vitro cytotoxic efficiency of synthesized derivatives of a similar compound .
- The derivatives exhibited cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
- Most of the derivatives showed excellent cytotoxic activity compared to the standard reference drug .
-
Antitubercular Agents
-
Agrochemical Industry
-
Organometallic Chemistry
-
Pharmaceutical Industry
-
Coordination Chemistry
-
Antibacterial Agents
-
Antimalarial Agents
Safety And Hazards
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNHHFTLCVQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596383 | |
| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | |
CAS RN |
192661-38-4 | |
| Record name | 1-Methyl-1H-pyrazole-4-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192661-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


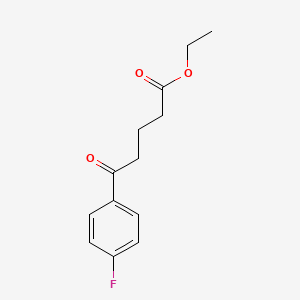

![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
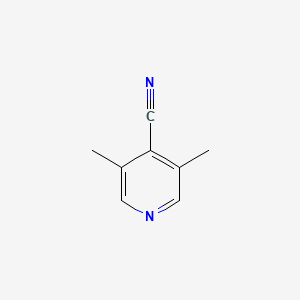

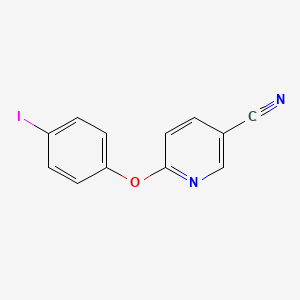
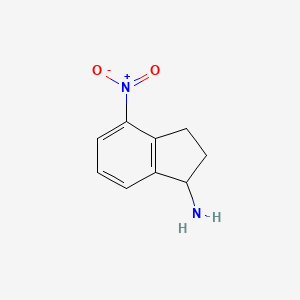

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
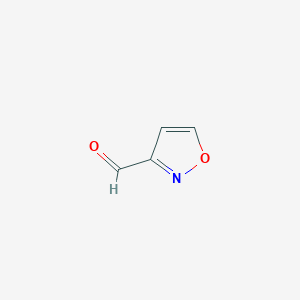
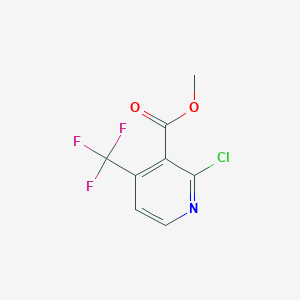
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)